4-(Azetidin-2-ylmethyl)morpholine 4-(Azetidin-2-ylmethyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17674138
InChI: InChI=1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2
SMILES:
Molecular Formula: C8H16N2O
Molecular Weight: 156.23 g/mol

4-(Azetidin-2-ylmethyl)morpholine

CAS No.:

Cat. No.: VC17674138

Molecular Formula: C8H16N2O

Molecular Weight: 156.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Azetidin-2-ylmethyl)morpholine -

Specification

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
IUPAC Name 4-(azetidin-2-ylmethyl)morpholine
Standard InChI InChI=1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2
Standard InChI Key RHTVLWKZJPAQBI-UHFFFAOYSA-N
Canonical SMILES C1CNC1CN2CCOCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: azetidine (a saturated four-membered ring with one nitrogen atom) and morpholine (a six-membered ring containing one oxygen and one nitrogen atom). The azetidine moiety is attached to the morpholine ring via a methylene (-CH2-) linker at the 2-position of the azetidine ring. This arrangement creates a compact, rigid framework with distinct electronic and steric properties. The molecular formula is C₇H₁₄N₂O, with a molar mass of 142.20 g/mol .

Spectral Characterization

Key spectral features include:

  • Infrared (IR) Spectroscopy: Stretching vibrations for aliphatic C-H bonds (2,986–2,945 cm⁻¹), aromatic C-H bonds (3,063–3,011 cm⁻¹), and C=N bonds (1,618–1,599 cm⁻¹) .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Protons on the morpholine ring resonate as multiplets at δ 2.20 ppm (positions 3 and 4) and δ 3.40 ppm (positions 1 and 2). The methylene linker protons appear as triplets near δ 2.50 ppm .

    • ¹³C-NMR: Morpholine carbons produce signals at δ 53.78–53.83 ppm and δ 66.31–66.50 ppm, while the azetidine carbons appear between δ 42.03 ppm and δ 57.55 ppm .

Synthetic Methodologies

Key Reaction Pathways

Synthesis typically involves multi-step strategies to assemble the dual-ring system. A common approach employs nucleophilic substitution or condensation reactions:

Condensation with Azetidine Derivatives

Reaction of morpholine with azetidine-2-carbaldehyde under basic conditions yields the target compound via formation of the methylene bridge. For example:

Morpholine+Azetidine-2-carbaldehydeNaH, THF4-(Azetidin-2-ylmethyl)morpholine\text{Morpholine} + \text{Azetidine-2-carbaldehyde} \xrightarrow{\text{NaH, THF}} \text{4-(Azetidin-2-ylmethyl)morpholine}

This method parallels protocols used for synthesizing analogous N-Mannich bases of azetidinones .

Functional Group Modifications

Post-synthetic modifications enable diversification:

  • Oxidation: Potassium permanganate in acidic media introduces ketone groups.

  • Reduction: Lithium aluminum hydride in anhydrous ether reduces carbonyls to alcohols .

Biological Activities and Mechanisms

Enzyme Inhibition

Studies on structurally related morpholine-azetidine hybrids reveal inhibitory effects on:

  • Acetylcholinesterase (AChE): Potential application in Alzheimer’s disease therapy .

  • Monoamine Oxidases (MAO-A/B): Implication in neurodegenerative and depressive disorders .

  • Cyclooxygenases (COX-1/2): Anti-inflammatory properties via prostaglandin biosynthesis modulation .

Antimicrobial Activity

Analogous compounds exhibit broad-spectrum antimicrobial effects. For instance, chlorinated azetidinone-morpholine derivatives demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

Applications in Drug Discovery

Pharmacophore Development

The compound’s dual-ring system serves as a versatile scaffold for designing:

  • Kinase Inhibitors: Rigid structure enhances binding to ATP pockets.

  • Antimicrobial Agents: Synergy between azetidine’s reactivity and morpholine’s solubility improves bioavailability .

Comparative Analysis with Analogues

CompoundStructureKey Differences
MorpholineSix-membered ringLacks azetidine; limited bioactivity
AzetidineFour-membered ringSimpler structure; lower metabolic stability
4-(Azetidin-3-ylmethyl)morpholinePositional isomerAltered steric and electronic properties

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